molecular formula C22H18N2O2S2 B2436794 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide CAS No. 478049-98-8

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide

Cat. No.: B2436794
CAS No.: 478049-98-8
M. Wt: 406.52
InChI Key: JAXDBKFDXOTEFZ-XNTDXEJSSA-N
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Description

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group via an ethenyl bridge, and further substituted with a methylbenzenesulfonamide group

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXDBKFDXOTEFZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced ethenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is unique due to its combination of a benzothiazole core, an ethenyl bridge, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide, also known by its CAS number 478049-98-8, is a complex organic compound featuring a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O2S2C_{22}H_{18}N_{2}O_{2}S_{2}, with a molar mass of 406.52 g/mol. The structure includes a sulfonamide functional group, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C22H18N2O2S2
Molar Mass 406.52 g/mol
CAS Number 478049-98-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as apoptosis and cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds, it was found that certain benzothiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines. For example:

CompoundIC50 (µM)Cancer Cell Line
N-(4-chloro-phenyl)-benzothiazole2.38Cervical Cancer (SISO)
N-(4-methylphenyl)-benzothiazole3.42Bladder Cancer (RT-112)

These findings suggest that modifications in the benzothiazole structure can significantly influence biological activity.

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have been tested for their efficacy against various bacterial strains.

Antibacterial Testing Results

In a comparative study, several derivatives were screened against common bacterial pathogens:

CompoundTarget BacteriaActivity
Benzothiazole Derivative AEscherichia coliModerate
Benzothiazole Derivative BStaphylococcus aureusHigh

These results indicate that the structural characteristics of benzothiazole derivatives can lead to varying degrees of antibacterial activity.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
  • Cell Cycle Arrest : Some derivatives may cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzothiazole core : Condensation of o-phenylenediamine derivatives with sulfonic acid intermediates under acidic conditions.
  • Ethenyl linkage : Wittig or Heck coupling reactions to introduce the ethenyl bridge between the benzothiazole and phenyl rings.
  • Sulfonamide coupling : Reaction of intermediates with 4-methylbenzenesulfonyl chloride in solvents like dichloromethane or ethanol under reflux. Reaction progress is monitored via thin-layer chromatography (TLC) and purified using column chromatography .

Q. How is the compound characterized structurally?

  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) confirms stereochemistry and bond geometry .
  • Spectroscopy :
  • 1H/13C-NMR for functional group identification.
  • FT-IR for sulfonamide (-SO2NH-) and ethenyl (C=C) stretching frequencies.
  • Mass spectrometry for molecular ion validation .

Q. What are the key physicochemical properties affecting experimental design?

  • Solubility : Limited in aqueous media; requires DMSO or DMF for biological assays.
  • Stability : Light-sensitive due to the ethenyl group; stored in amber vials under inert atmosphere.
  • Melting point : High (>200°C) due to aromatic stacking, verified via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC50 calculations with triplicate measurements).
  • Off-target profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding specificity .
  • Structural analogs : Compare activity with derivatives (e.g., benzoxazole or benzimidazole replacements) to isolate structure-activity relationships .

Q. What methodologies are recommended for studying its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like COX-2 or kinases. Validate with MM-PBSA/GBSA free-energy calculations .
  • Cellular assays :
  • Fluorescence polarization for real-time ligand-receptor interaction.
  • Western blotting to assess downstream pathway modulation (e.g., MAPK/ERK) .

Q. How can crystallographic data improve drug design for this compound?

  • Electron density maps : Identify critical hydrogen bonds (e.g., sulfonamide with active-site residues) using SHELXL-refined structures.
  • Torsion angle analysis : Optimize the ethenyl bridge conformation to enhance binding affinity .

Q. What strategies mitigate synthesis challenges for scaled-up production?

  • Catalyst optimization : Use Pd/C or CuI for efficient coupling yields.
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly processing .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in COX-2 inhibition assays?

  • Control standardization : Include celecoxib as a positive control and validate assay conditions (pH, temperature).
  • Meta-analysis : Compare inhibition rates (e.g., 47.1% at 20 μM in analog studies) with structural variations (e.g., para-substituents on the phenyl ring) .

Q. What computational tools support mechanistic studies of this compound?

  • DFT calculations : Gaussian 09 for optimizing ground-state geometry and frontier molecular orbital analysis.
  • MD simulations : GROMACS for 100-ns trajectories to assess stability in biological membranes .

Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H-NMR δ 8.2–7.3 ppm (aromatic), δ 6.8 ppm (ethenyl)
FT-IR 1320 cm⁻¹ (S=O), 1620 cm⁻¹ (C=C)
Mass Spec [M+H]+ m/z 435.1 (calculated)

Q. Table 2: Biological Activity Comparison with Analogs

Compound ModificationCOX-2 Inhibition (%)IC50 (μM)Reference
Parent compound 38.512.4
4-Methoxy analog 47.18.9
Chloro-substituted analog 29.818.7

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